molecular formula C10H8ClNO B12848523 (4-Chloroquinolin-8-yl)methanol

(4-Chloroquinolin-8-yl)methanol

Cat. No.: B12848523
M. Wt: 193.63 g/mol
InChI Key: TZPXOCCNJKDHPQ-UHFFFAOYSA-N
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Description

(4-Chloroquinolin-8-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure consists of a quinoline ring substituted with a chloro group at the 4-position and a hydroxymethyl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloroquinolin-8-yl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate reagents. Another method includes the use of ultrasound irradiation to facilitate the reaction, which has been shown to be effective in producing various quinoline derivatives .

Industrial Production Methods

Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to produce this compound on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloroquinolin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of quinolin-8-ylmethanol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents such as tetrahydrofuran (THF) and the use of catalysts like triethylamine and triphenylphosphane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields the corresponding aldehyde or carboxylic acid, while substitution of the chloro group with an amine results in the formation of an aminoquinoline derivative.

Scientific Research Applications

(4-Chloroquinolin-8-yl)methanol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of (4-Chloroquinolin-8-yl)methanol, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure.

    Amodiaquine: Another antimalarial drug with a structure similar to chloroquine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 4-position and the hydroxymethyl group at the 8-position allows for unique interactions with molecular targets, enhancing its efficacy in various applications .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(4-chloroquinolin-8-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-5,13H,6H2

InChI Key

TZPXOCCNJKDHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CC=N2)Cl)CO

Origin of Product

United States

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